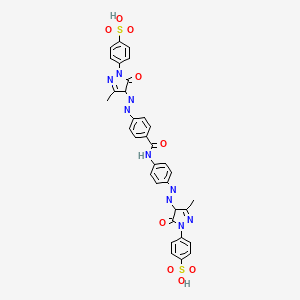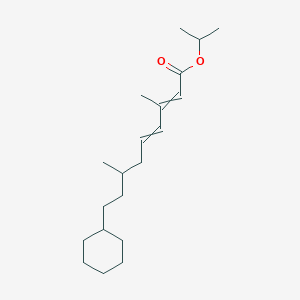
Propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate is a chemical compound known for its unique structure and properties. It is an ester formed from the reaction of an alcohol and a carboxylic acid. The compound features a cyclohexyl group, which is a six-membered carbon ring, and a nonadienoate chain, which includes two double bonds. This structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate typically involves esterification reactions. One common method is the reaction between 9-cyclohexyl-3,7-dimethylnona-2,4-dienoic acid and propan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The cyclohexyl group and double bonds in the nonadienoate chain can also influence the compound’s reactivity and binding affinity to various receptors and enzymes.
Comparación Con Compuestos Similares
Propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate can be compared with other esters and cyclohexyl-containing compounds:
Similar Compounds: this compound shares similarities with compounds like cyclohexyl acetate and cyclohexyl propionate, which also contain cyclohexyl groups and ester functionalities.
Uniqueness: The presence of the nonadienoate chain with two double bonds distinguishes it from other esters, imparting unique chemical and physical properties that can be leveraged in various applications.
Propiedades
Número CAS |
55537-55-8 |
|---|---|
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate |
InChI |
InChI=1S/C20H34O2/c1-16(2)22-20(21)15-18(4)10-8-9-17(3)13-14-19-11-6-5-7-12-19/h8,10,15-17,19H,5-7,9,11-14H2,1-4H3 |
Clave InChI |
JKQVJXLWSPTITC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C=C(C)C=CCC(C)CCC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14627143.png)
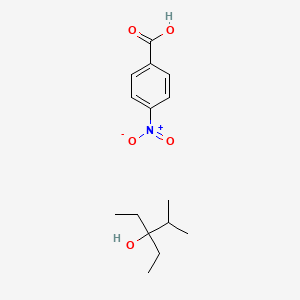
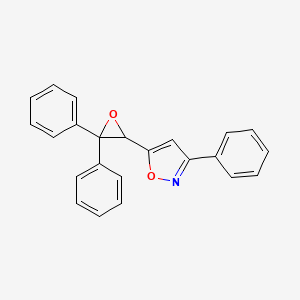
![Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-](/img/structure/B14627166.png)
![7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14627171.png)
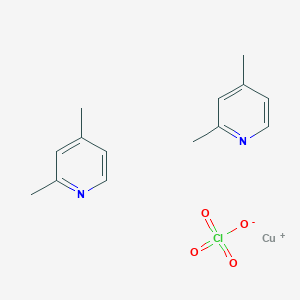
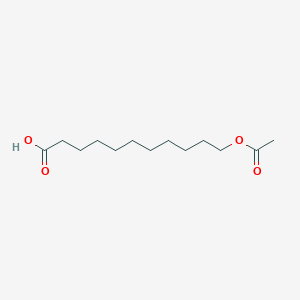
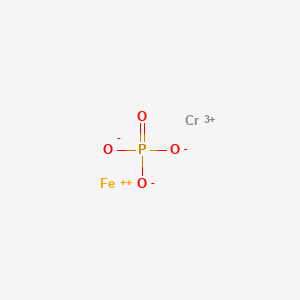
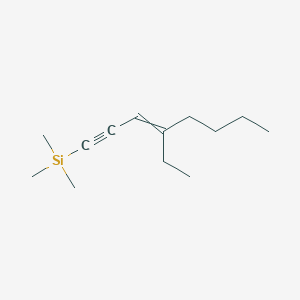
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
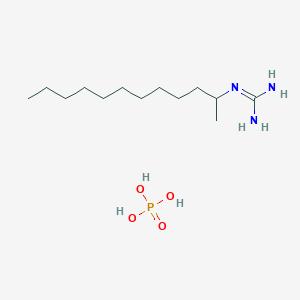
![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)
